Parconazole hydrochloride
Overview
Description
Parconazole Hydrochloride: is a synthetic derivative of imidazole and belongs to the class of triazole antifungal agents. It is primarily used as an oral fungicide with broad-spectrum activity against dermatophytes, yeasts, and other fungi. This compound does not exhibit antibacterial effects. The mechanism of action involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol, which is essential for fungal cell membrane synthesis and integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parconazole Hydrochloride is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically includes the following steps:
Formation of the imidazole ring: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.
Substitution reactions: The imidazole ring undergoes substitution reactions with various reagents to introduce functional groups such as dichlorophenyl and propynoxy methyl groups.
Hydrochloride formation: The final step involves the conversion of the synthesized compound to its hydrochloride salt to enhance its solubility and pharmacological properties
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the produced compound
Chemical Reactions Analysis
Types of Reactions: Parconazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its antifungal activity.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions can introduce new functional groups, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antifungal properties .
Scientific Research Applications
Parconazole Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens.
Medicine: Explored for its potential use in treating fungal infections in humans and animals.
Industry: Utilized as a fungicide in agricultural applications to protect crops from fungal diseases .
Mechanism of Action
The mechanism of action of Parconazole Hydrochloride involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol. This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. As a result, the integrity of the fungal cell membrane is compromised, leading to the loss of essential intracellular components and inhibition of fungal cell growth .
Comparison with Similar Compounds
Itraconazole: Another triazole antifungal agent with a similar mechanism of action.
Fluconazole: A widely used triazole antifungal with broad-spectrum activity.
Ketoconazole: An imidazole derivative with antifungal properties
Comparison: Parconazole Hydrochloride is unique due to its specific structural features, such as the dichlorophenyl and propynoxy methyl groups, which contribute to its distinct antifungal activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic properties, solubility, and efficacy against various fungal pathogens .
Properties
IUPAC Name |
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3.ClH/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;/h1,3-6,8,12,14H,7,9-11H2;1H/t14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOAQMHMJXDBU-SATBOSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212181 | |
Record name | Parconazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62973-77-7 | |
Record name | Parconazole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062973777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parconazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1-[[4-(allyloxy)methyl-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazole monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARCONAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IF7HES548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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